3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid
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Overview
Description
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid is a complex organic compound with the molecular formula C14H11Cl3N2O2 . This compound features a pyrazole ring substituted with chlorobenzyl and methyl groups, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 3-methyl-1H-pyrazole under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including chlorination and subsequent coupling with acrylic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process typically requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichlorobenzyl alcohol
Uniqueness
Compared to these similar compounds, 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H11Cl3N2O2 |
---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
3-[5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-8-11(4-5-13(20)21)14(17)19(18-8)7-9-2-3-10(15)6-12(9)16/h2-6H,7H2,1H3,(H,20,21) |
InChI Key |
SMZNZWYZBWBWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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